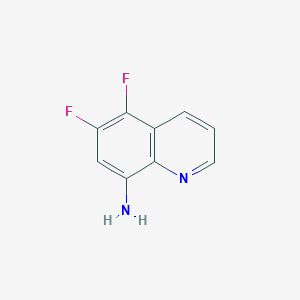

5,6-Difluoro-8-quinolinamine

Vue d'ensemble

Description

5,6-Difluoro-8-quinolinamine is a chemical compound with the molecular formula C9H6F2N2 . It has a molecular weight of 180.15 g/mol.

Synthesis Analysis

The synthesis of fluorinated quinolines, such as 5,6-Difluoro-8-quinolinamine, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The molecular structure of 5,6-Difluoro-8-quinolinamine consists of a quinoline ring system, which is a widespread structure in nature . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some other unique properties .Chemical Reactions Analysis

The chemistry of fluorinated quinolines involves a variety of synthetic methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Applications De Recherche Scientifique

Antimalarial and Antimicrobial Activities

5,6-Difluoro-8-quinolinamine derivatives have been investigated for their potent blood-schizontocidal antimalarial activities. For instance, certain 8-quinolinamines and their pro prodrug conjugates demonstrated superior in vitro and in vivo efficacy against drug-sensitive and drug-resistant malaria strains compared to the standard drug chloroquine. These compounds have shown promise in developing new antimalarial therapies, especially considering their effectiveness against resistant strains of Plasmodium (Vangapandu et al., 2003). Similarly, synthesis of 8-quinolinamines with modifications in the quinoline framework and their amino acid conjugates has yielded broad-spectrum anti-infectives. These derivatives displayed potent in vitro antimalarial activity, as well as antileishmanial and antimicrobial activities, highlighting their potential as therapeutic agents against a variety of infectious agents (Jain et al., 2018).

HIV-1 Inhibition

Research on imidazopyridine-5,6,7,8-tetrahydro-8-quinolinamine derivatives has uncovered compounds with potent activity against HIV. These compounds, characterized by their novel synthetic approaches allowing for varied substitution patterns, have shown low nanomolar anti-HIV activity and good oral bioavailability. This signifies the potential of 5,6-difluoro-8-quinolinamine derivatives in the development of new antiretroviral drugs (Gudmundsson et al., 2009).

Reaction with Nitrogen-centered Nucleophiles

A study focused on the primary functionalization of polyfluorinated quinolines, including 5,6-difluoro-8-quinolinamine, by reacting them with nitrogen-centered nucleophiles. This research sheds light on the chemical behavior and reactivity of fluorinated quinolines, offering insights into the synthesis of new derivatives with potential biological activities (Safina et al., 2009).

Photophysical Properties

Certain 5,6-difluoro-8-quinolinamine derivatives have been explored for their photophysical properties. For example, tridentate cyclometalated platinum(II) and palladium(II) complexes derived from N,2-diphenyl-8-quinolinamine exhibit interesting luminescence properties. These studies are relevant for the development of new materials with potential applications in optoelectronic devices (Mao et al., 2005).

Mécanisme D'action

Target of Action

5,6-Difluoro-8-quinolinamine is a type of 8-quinolinamine . Quinolines are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities . .

Mode of Action

Quinolines, in general, are known to interact with their targets, leading to inhibition of the target enzymes . This interaction can result in changes in the normal functioning of the target, potentially leading to the observed biological effects.

Biochemical Pathways

Given that quinolines are known to inhibit various enzymes , it can be inferred that 5,6-Difluoro-8-quinolinamine may affect multiple biochemical pathways depending on the specific enzymes it targets.

Result of Action

8-quinolinamines have been reported to exhibit potent in vitro antimalarial activity , suggesting that these compounds may have significant effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

5,6-difluoroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAZWWUSIDUIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2F)F)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

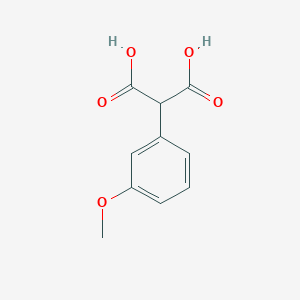

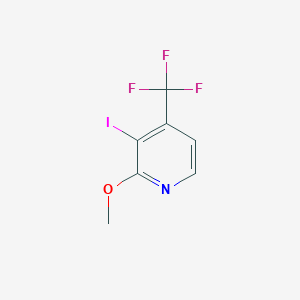

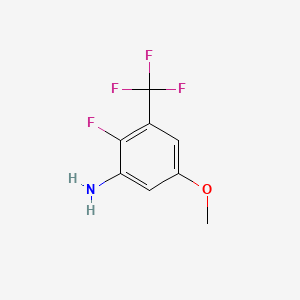

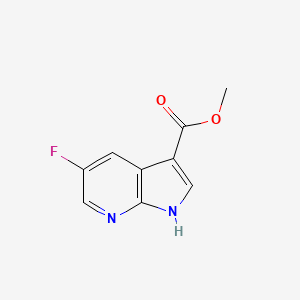

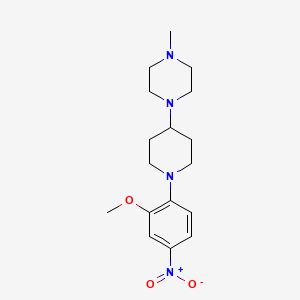

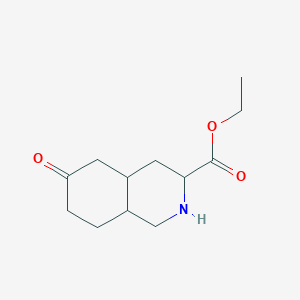

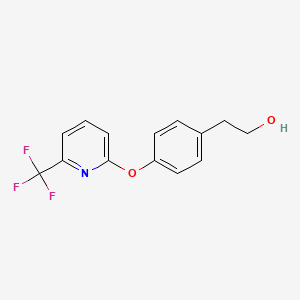

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(tert-Butoxycarbonyl)amino]ethyl benzoate](/img/structure/B1403276.png)